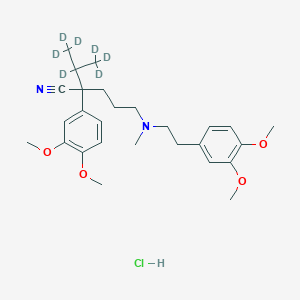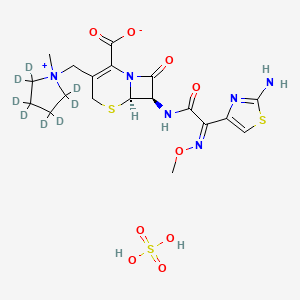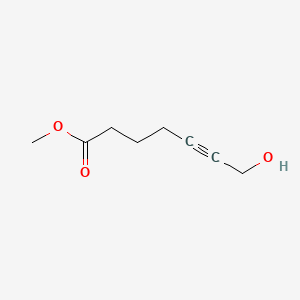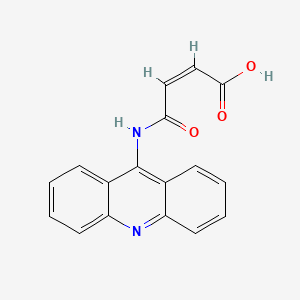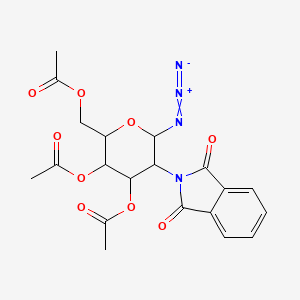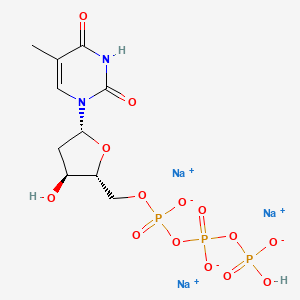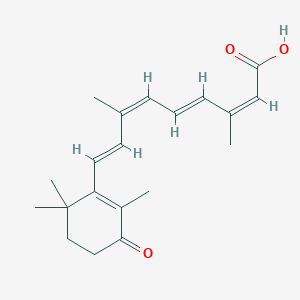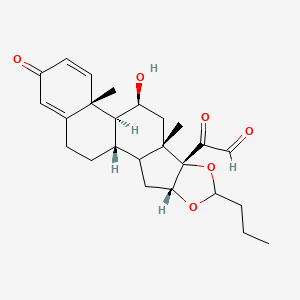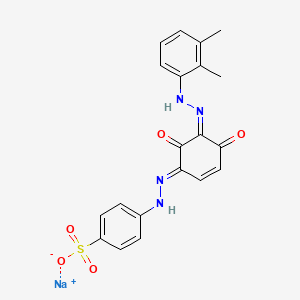
UNII-A789IY935V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNII-A789IY935V: Sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxy-5-methylbenzenesulfonate) , is a synthetic organic compound. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxy-5-methylbenzenesulfonate) involves a multi-step process. The initial step typically includes the diazotization of 2,3-dimethylaniline, followed by coupling with 2,4-dihydroxy-5-methylbenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, often under controlled temperatures and pressures.
Major Products:
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including
Properties
CAS No. |
89784-93-0 |
|---|---|
Molecular Formula |
C₂₀H₁₇N₄NaO₅S |
Molecular Weight |
448.43 |
IUPAC Name |
sodium;4-[(2E)-2-[(5Z)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-; |
SMILES |
CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
Synonyms |
4-[[3-[(2,3-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



